molecular formula C11H7N3O2S B11483868 N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide

N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide

Cat. No.: B11483868
M. Wt: 245.26 g/mol
InChI Key: JSUVJPVVZYFEKE-UHFFFAOYSA-N
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Description

N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide is a heterocyclic compound that features a unique fusion of thiadiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . This reaction is usually catalyzed by acids and conducted under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide is unique due to its specific fusion of thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)furan-2-carboxamide

InChI

InChI=1S/C11H7N3O2S/c15-10(8-4-3-7-16-8)13-11-12-9-5-1-2-6-14(9)17-11/h1-7H

InChI Key

JSUVJPVVZYFEKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC(=O)C3=CC=CO3)SN2C=C1

Origin of Product

United States

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